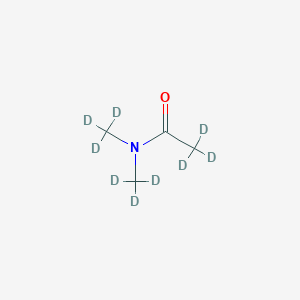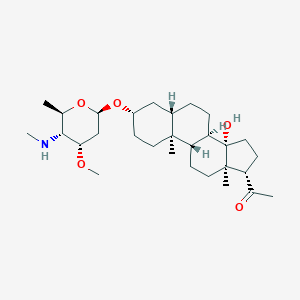![molecular formula C26H27N3O8 B108453 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 92565-34-9](/img/structure/B108453.png)
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as NNC 55-0396, is a compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 is not fully understood, but it is believed to involve the modulation of calcium channels in cells. 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to selectively inhibit the L-type calcium channel in neuronal and vascular smooth muscle cells (Hansen et al., 2008; Jensen et al., 2015). This inhibition leads to a decrease in intracellular calcium levels, which can have various effects depending on the cell type and context.
Effets Biochimiques Et Physiologiques
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to protect against glutamate-induced excitotoxicity and to improve cognitive function in animal models of Alzheimer's disease and stroke (Hansen et al., 2008; Jorgensen et al., 2015). In vascular smooth muscle cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have vasodilatory effects and to reduce blood pressure in animal models of hypertension (Hansen et al., 2008; Jensen et al., 2015). In cancer cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to inhibit the growth of several types of cancer cells and to induce apoptosis (Jensen et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, which allows for reproducible results. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising compound for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and contexts. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for research on 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396. One direction is to further investigate its mechanism of action and its effects in different cell types and contexts. Another direction is to test its safety and efficacy in clinical trials for various therapeutic applications. Additionally, there is potential for the development of new derivatives of 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 with improved properties for specific applications. Overall, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 is a promising compound for further research in the field of drug discovery and development.
Méthodes De Synthèse
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis method has been described in detail in several publications, including the patent US 2006/0199565 A1 and the journal article by B. H. Hansen et al. (2008).
Applications De Recherche Scientifique
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke (Hansen et al., 2008; Jorgensen et al., 2015). In cardiovascular diseases, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have vasodilatory effects and to reduce blood pressure in animal models of hypertension (Hansen et al., 2008; Jensen et al., 2015). In cancer, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have anticancer effects and to inhibit the growth of several types of cancer cells (Jensen et al., 2015).
Propriétés
Numéro CAS |
92565-34-9 |
|---|---|
Nom du produit |
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Formule moléculaire |
C26H27N3O8 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27N3O8/c1-4-36-25(32)21-15(2)28-16(3)22(23(21)17-8-7-9-18(14-17)29(34)35)26(33)37-13-12-27-24(31)19-10-5-6-11-20(19)30/h5-11,14,23,28,30H,4,12-13H2,1-3H3,(H,27,31) |
Clé InChI |
TWEGGXKWAQTRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
Synonymes |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl 2-[(2-hydroxybenzoyl)amino]ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



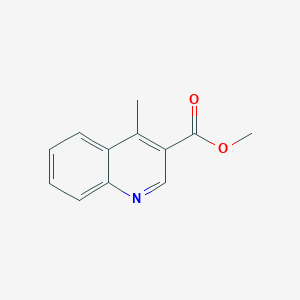
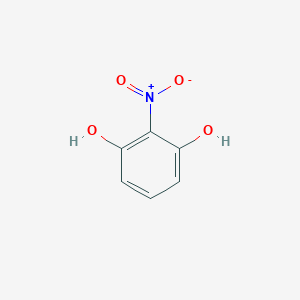
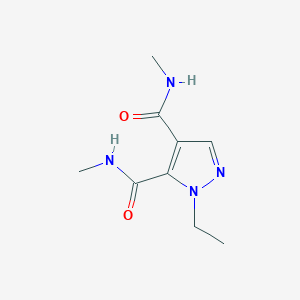
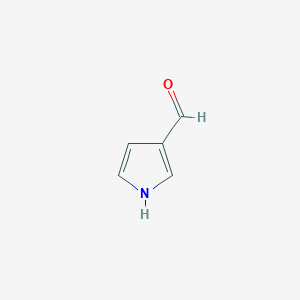


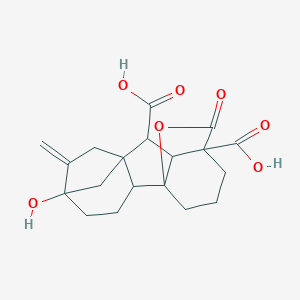




![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
